(2S,3R)-2-hydroxy-3-methoxybutanoic acid
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Overview
Description
(2S,3R)-2-hydroxy-3-methoxybutanoic acid is a chiral organic compound with significant importance in various scientific fields It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-hydroxy-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of corresponding keto acids using chiral catalysts. Another method includes the use of asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, to introduce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-hydroxy-3-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding keto acids using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields keto acids, while reduction results in the formation of alcohols.
Scientific Research Applications
(2S,3R)-2-hydroxy-3-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-hydroxy-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with these targets .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-bromo-2-hydroxybutanoic acid
- (2S,3R)-3-alkyl- and alkenylglutamates
Uniqueness
What sets (2S,3R)-2-hydroxy-3-methoxybutanoic acid apart from similar compounds is its specific functional groups and stereochemistry, which confer unique reactivity and applications
Properties
Molecular Formula |
C5H10O4 |
---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-3-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
HXGKXDWXDMCHDY-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)O)OC |
Canonical SMILES |
CC(C(C(=O)O)O)OC |
Origin of Product |
United States |
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